Tetrahydrothieno[3,4-d][1,3]dioxol-2-one
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Overview
Description
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one is a heterocyclic compound with the molecular formula C5H6O3S. It contains a five-membered ring structure that includes sulfur and oxygen atoms, making it a unique and versatile compound in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoethanol with diethyl carbonate in the presence of a base, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: Similar in structure but lacks the dioxol ring.
1,3-Dioxolane: Contains a similar dioxol ring but lacks the sulfur atom.
Thiophene: A simpler sulfur-containing heterocycle without the dioxol ring.
Uniqueness
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one’s combination of sulfur and oxygen atoms in a five-membered ring makes it unique. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .
Properties
CAS No. |
62729-33-3 |
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Molecular Formula |
C5H6O3S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O3S/c6-5-7-3-1-9-2-4(3)8-5/h3-4H,1-2H2 |
InChI Key |
HCBUMJUGIHKWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1)OC(=O)O2 |
Origin of Product |
United States |
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